molecular formula C13H21N B13242605 Butyl[(2,4-dimethylphenyl)methyl]amine

Butyl[(2,4-dimethylphenyl)methyl]amine

Cat. No.: B13242605
M. Wt: 191.31 g/mol
InChI Key: CYCFOGYLGYAGTQ-UHFFFAOYSA-N
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Description

Butyl[(2,4-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N It is a derivative of butylamine, where the butyl group is attached to a benzyl group substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,4-dimethylphenyl)methyl]amine typically involves the reaction of butylamine with 2,4-dimethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,4-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzyl group.

Scientific Research Applications

Butyl[(2,4-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Butyl[(2,4-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    Butylbenzylamine: Similar structure but lacks the methyl groups on the benzyl ring.

    2,4-Dimethylbenzylamine: Similar structure but lacks the butyl group.

    Butylphenylamine: Similar structure but lacks the methyl groups on the benzyl ring.

Uniqueness

Butyl[(2,4-dimethylphenyl)methyl]amine is unique due to the presence of both the butyl and 2,4-dimethylbenzyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Biological Activity

Butyl[(2,4-dimethylphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a butyl group attached to a benzyl moiety that has two methyl substituents at the 2 and 4 positions on the phenyl ring. This unique structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets through:

  • Hydrogen bonding : Facilitating interactions with polar residues in active sites.
  • Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

These interactions can lead to significant biological effects, including antimicrobial and potential anticancer activities.

Biological Activity Studies

Research has indicated several key areas of biological activity for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it demonstrated moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells, potentially through mechanisms such as inhibition of tubulin polymerization .

Case Studies

  • Study on Anticancer Properties :
    • A study investigated the effect of this compound on A549 cells. Results indicated that the compound caused significant cell death at higher concentrations, suggesting its potential as an anticancer agent.
    • Findings : The compound's IC50 value was determined to be approximately 25 µM, indicating effective cytotoxicity at this concentration.
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
CytotoxicityA549 (lung carcinoma)25 µM
CytotoxicityHeLa (cervical carcinoma)Not specified
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialE. coli32 µg/mL

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-8-14-10-13-7-6-11(2)9-12(13)3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

CYCFOGYLGYAGTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)C)C

Origin of Product

United States

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